

Application Notes and Protocols: Nickel-Catalyzed Amination of Aryl Fluorides with dcpe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Bis(dicyclohexylphosphino)ethane

Cat. No.: B1585223

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the nickel-catalyzed amination of aryl fluorides utilizing the bidentate phosphine ligand **1,2-bis(dicyclohexylphosphino)ethane** (dcpe). This methodology offers a valuable tool for the synthesis of secondary amines, which are prevalent motifs in pharmaceuticals and other functional organic molecules. The use of nickel, an earth-abundant metal, presents a cost-effective and sustainable alternative to palladium-catalyzed systems for C–N bond formation involving challenging C–F bond activation.

Introduction

The carbon-fluorine bond is the strongest single bond to carbon, making the functionalization of aryl fluorides a significant challenge in synthetic chemistry. However, their ready availability and unique electronic properties make them attractive building blocks. Nickel catalysis has emerged as a powerful strategy for the activation of inert C–F bonds. The use of electron-rich and sterically bulky phosphine ligands is crucial for facilitating the key oxidative addition step. The dcpe ligand, in particular, has been shown to be effective in promoting the nickel-catalyzed cross-coupling of aryl fluorides with primary amines.^[1] This protocol enables the selective formation of secondary amines and is tolerant of various functional groups, making it a potentially useful tool for late-stage functionalization in drug discovery and development.^[1]

Data Presentation

The following table summarizes the substrate scope for the nickel-catalyzed amination of various aryl fluorides with primary amines using the Ni(cod)₂/dcpe catalytic system. The data is based on findings reported by Harada et al. in Chemical Communications, 2018.^[1]

Entry	Aryl Fluoride	Amine	Product	Yield (%)
1	4-Fluoroacetophenone	n-Hexylamine	N-(4-acetylphenyl)hexan-1-amine	85
2	4-Fluoroacetophenone	Benzylamine	N-(4-acetylphenyl)-1-phenylmethanamine	78
3	4-Fluoroacetophenone	Aniline	N-(4-acetylphenyl)aniline	65
4	4-Fluorobenzonitrile	n-Hexylamine	4-((hexylamino)methyl)benzonitrile	75
5	4-Fluorobenzonitrile	Benzylamine	4-((benzylamino)methyl)benzonitrile	88
6	1-Fluoronaphthalene	n-Hexylamine	N-hexylnaphthalen-1-amine	72
7	1-Fluoronaphthalene	Benzylamine	N-benzyl-naphthalen-1-amine	81
8	2-Fluoropyridine	n-Hexylamine	N-hexylpyridin-2-amine	55
9	2-Fluoropyridine	Benzylamine	N-benzylpyridin-2-amine	68

Experimental Protocols

This section provides a general procedure for the nickel-catalyzed amination of aryl fluorides with primary amines using the dcpe ligand.

Materials:

- Nickel(0) precatalyst: Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
- Ligand: **1,2-Bis(dicyclohexylphosphino)ethane** (dcpe)
- Base: Sodium tert-butoxide (NaOtBu)
- Aryl fluoride
- Primary amine
- Anhydrous solvent: Toluene or 1,4-Dioxane
- Schlenk tube or glovebox
- Standard laboratory glassware and purification supplies

General Procedure:

- Preparation of the Reaction Vessel: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add Ni(cod)₂ (5 mol%), dcpe (10 mol%), and NaOtBu (1.5 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
- Addition of Reactants: To the Schlenk tube, add the aryl fluoride (1.0 equivalent) and the primary amine (1.2 equivalents).
- Addition of Solvent: Add the anhydrous solvent (e.g., toluene, 0.5 M concentration with respect to the aryl fluoride).
- Reaction: Seal the Schlenk tube and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the desired temperature (typically 100-120 °C) and stir for the specified time (typically 12-24 hours).
- Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

- Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired secondary amine.

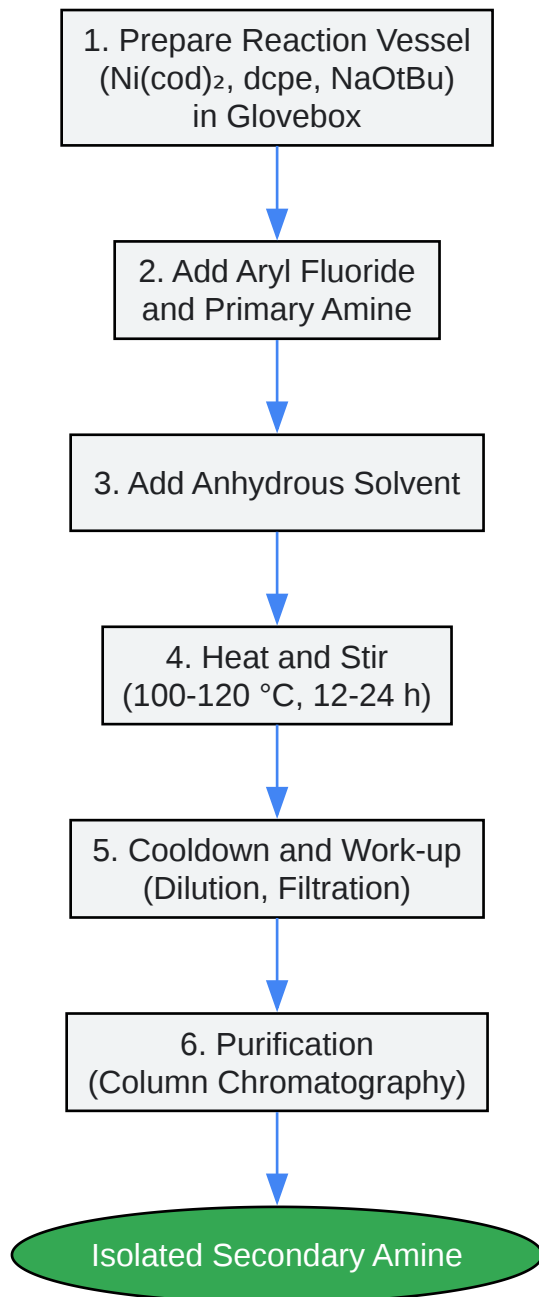
Note: Reaction conditions, including temperature, reaction time, and solvent, may need to be optimized for specific substrates.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the nickel-catalyzed amination of aryl fluorides.

Experimental Workflow



[Click to download full resolution via product page](#)

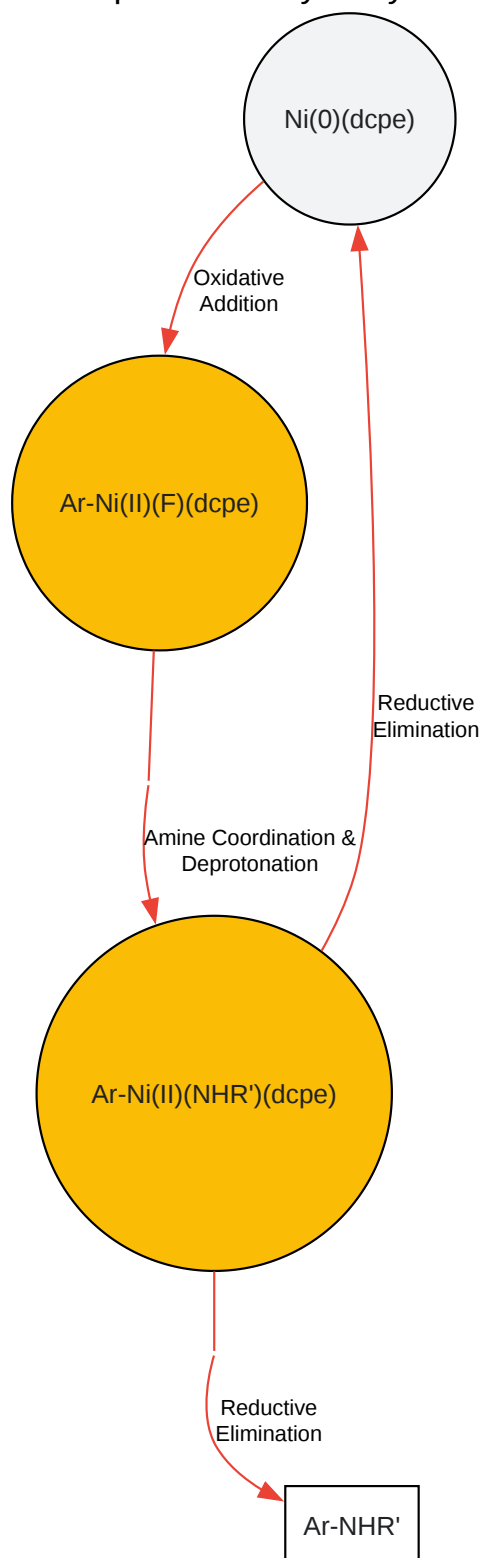
Caption: General experimental workflow for the Ni/dcpe-catalyzed amination.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the nickel-catalyzed amination of aryl fluorides with primary amines. The cycle is initiated by the oxidative addition of the aryl

fluoride to the active Ni(0) species.

Proposed Catalytic Cycle



[Click to download full resolution via product page](#)

Caption: Proposed catalytic cycle for the Ni/dcpe-catalyzed amination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nickel-catalyzed amination of aryl fluorides with primary amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Nickel-Catalyzed Amination of Aryl Fluorides with dcpe]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585223#nickel-catalyzed-amination-of-aryl-fluorides-with-dcpe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

